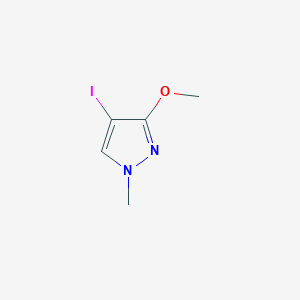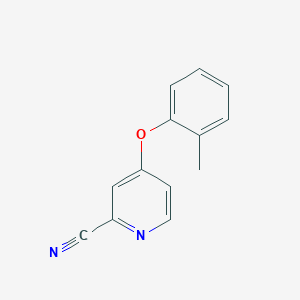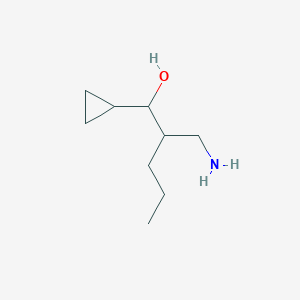
2-(Aminomethyl)-1-cyclopropylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-1-cyclopropylpentan-1-ol is an organic compound with a unique structure that combines an aminomethyl group, a cyclopropyl ring, and a pentanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclopropylpentan-1-ol typically involves the reaction of cyclopropylmethylamine with a suitable aldehyde or ketone, followed by reduction. One common method is the reductive amination of cyclopropylmethylamine with pentanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-1-cyclopropylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Cyclopropylmethyl ketone or aldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-1-cyclopropylpentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-1-cyclopropylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl ring provides rigidity and specificity to the binding interactions. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: Similar structure but with a different alkyl chain length.
2-Aminomethyl-1-cyclopropylbutanol: Similar structure but with a shorter alkyl chain.
Cyclopropylmethylamine: Lacks the hydroxyl group and longer alkyl chain.
Uniqueness
2-(Aminomethyl)-1-cyclopropylpentan-1-ol is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of both the aminomethyl group and the cyclopropyl ring enhances its potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
2-(aminomethyl)-1-cyclopropylpentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-8(6-10)9(11)7-4-5-7/h7-9,11H,2-6,10H2,1H3 |
InChI-Schlüssel |
WWONZBCKZCWWOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN)C(C1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



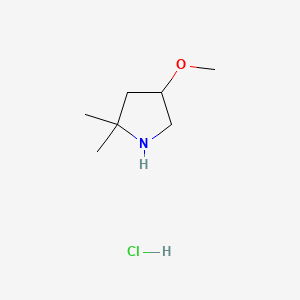
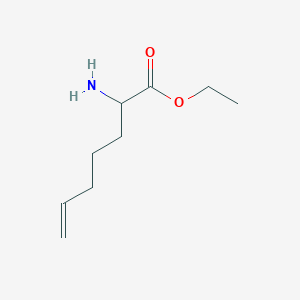
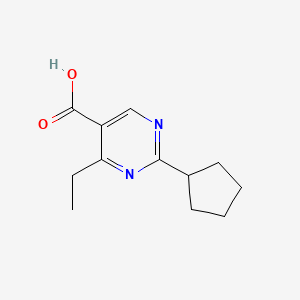
![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)
![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)

![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)

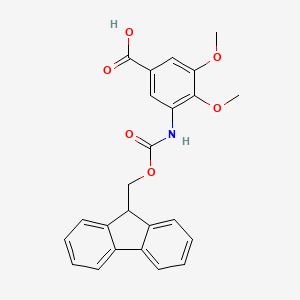
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
